

A Comparative Guide to the Lower Limit of Quantification (LLOQ) for Imidaprilat

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Compound of Interest

Compound Name: *Imidaprilat-d3*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for determining the Lower Limit of Quantification (LLOQ) of Imidaprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor Imidapril. Understanding the LLOQ is critical for pharmacokinetic and toxicokinetic studies, as it defines the lowest concentration of an analyte that can be reliably measured with acceptable accuracy and precision.

Comparison of Analytical Methods for Imidaprilat LLOQ Determination

The selection of an analytical method for the quantification of Imidaprilat in biological matrices is pivotal for generating reliable data in drug development. The most sensitive and specific methods currently utilized are based on mass spectrometry, though other immunoassays have also been developed. Below is a comparison of reported LLOQ values for Imidaprilat using different analytical techniques.

Analytical Method	Matrix	LLOQ (ng/mL)	Key Features
High-Performance Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (HPLC-ESI-MS/MS)	Human Plasma	0.2[1]	High sensitivity and specificity, making it the gold standard for bioanalytical studies. [1]
Solid Phase Extraction-Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (SPE-LC-ESI-MS/MS)	Human Plasma	0.5	Robust method with good recovery and precision.
Radioimmunoassay (RIA)	Human Plasma & Urine	0.1[2]	Highly sensitive immunoassay, though it involves the use of radioactive materials. [2]
High-Performance Liquid Chromatography with UV detection (HPLC-UV)	Not Reported for Imidaprilat	-	Generally less sensitive than MS-based methods and immunoassays; often suitable for higher concentration ranges found in pharmaceutical formulations rather than low levels in biological fluids.[3]
Enzyme-Linked Immunosorbent Assay (ELISA)	Not Reported for Imidaprilat	-	Potentially high sensitivity and high throughput, but may

be subject to cross-reactivity.

Note: The LLOQ for HPLC-UV and ELISA methods for Imidaprilat have not been specifically reported in the reviewed literature. The table reflects the general capabilities of these techniques.

Experimental Protocols

Determination of Imidaprilat in Human Plasma by HPLC-ESI-MS/MS

This protocol is based on the method described by Nakashima et al. (1999).

a. Sample Preparation:

- To 1 mL of human plasma, add an internal standard.
- Deproteinize the plasma sample.
- Perform solid-phase extraction (SPE) using an OASIS HLB cartridge to isolate Imidapril and Imidaprilat.
- Wash the cartridge and elute the analytes.
- Evaporate the eluent to dryness under a stream of nitrogen.
- Reconstitute the residue in the mobile phase for injection into the HPLC-ESI-MS/MS system.

b. Chromatographic Conditions:

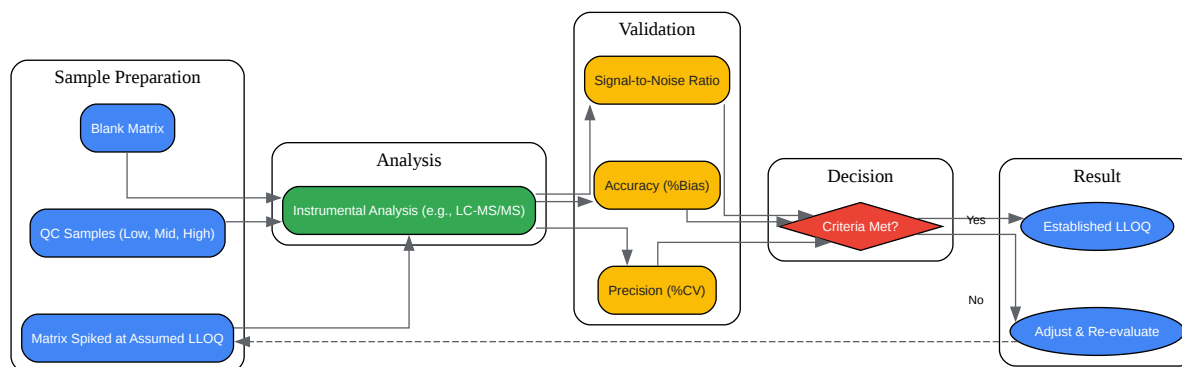
- Column: Semi-micro ODS column
- Mobile Phase: Acetonitrile-0.05% (v/v) formic acid (1:3, v/v)
- Flow Rate: Optimized for separation
- Injection Volume: Standardized volume

c. Mass Spectrometric Conditions:

- Ionization Mode: Electrospray Ionization (ESI), positive mode
- Detection: Selected Ion Monitoring (SIM)
- Precursor → Product Ion Combinations:
 - Imidaprilil: m/z 406 → 234
 - Imidaprilat: m/z 378 → 206

d. LLOQ Determination Workflow:

The following diagram illustrates the general workflow for determining the LLOQ of an analytical method.

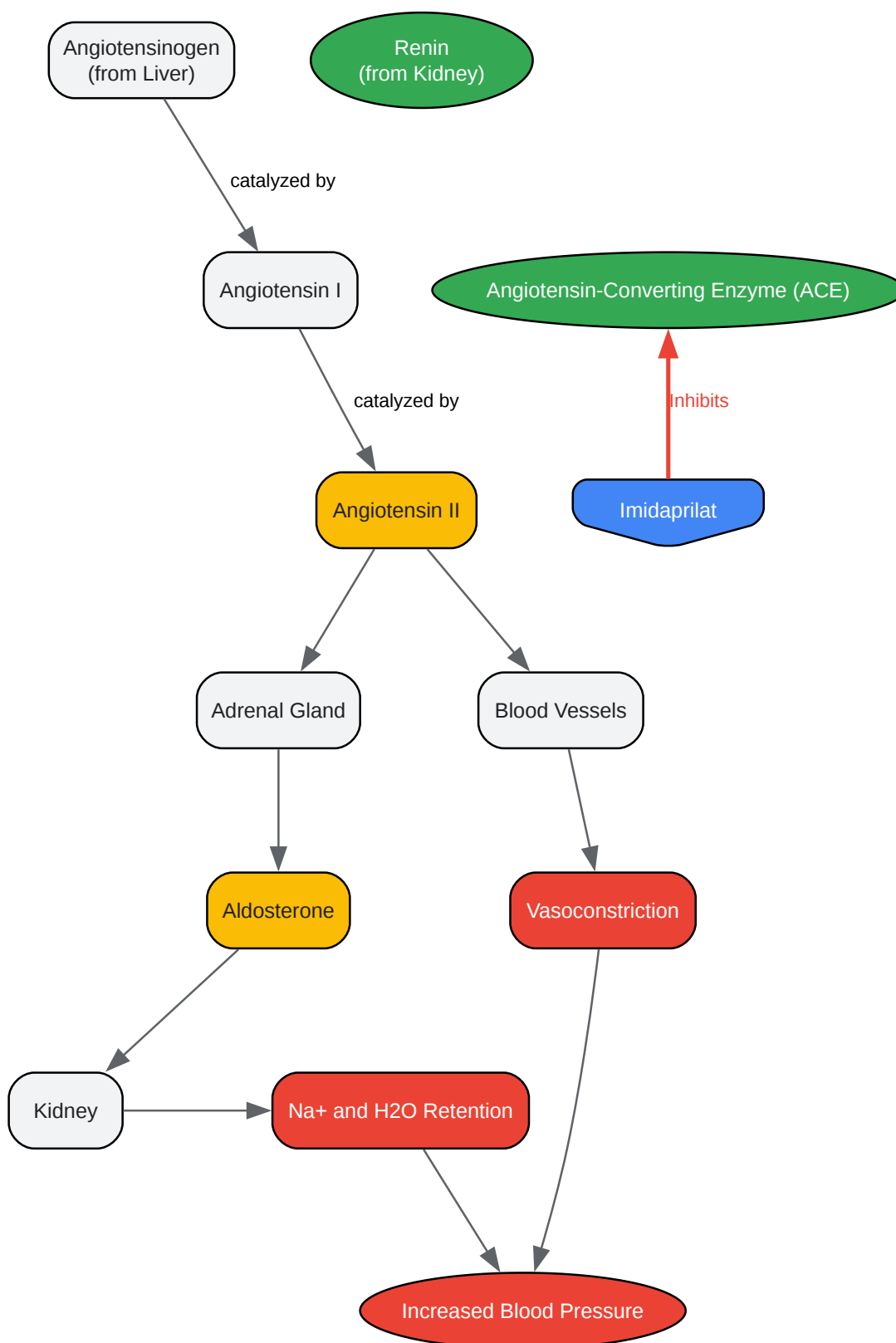


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LLOQ Determination Workflow

Signaling Pathway

Imidaprilat exerts its therapeutic effect by inhibiting the Angiotensin-Converting Enzyme (ACE) within the Renin-Angiotensin-Aldosterone System (RAAS). The inhibition of ACE leads to reduced production of Angiotensin II, a potent vasoconstrictor, and decreased aldosterone secretion, resulting in lower blood pressure.



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Renin-Angiotensin-Aldosterone System Pathway

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